4-(3-Chloropropyl)-1,4-oxazepane hydrochloride

Medicinal Chemistry Physicochemical Property Scaffold Optimization

Select 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride for your PROTAC and CNS programs—its seven-membered oxazepane core offers distinct conformational flexibility vs. piperazine/morpholine scaffolds. The 3-chloropropyl linker provides an optimal 3-carbon spacer with reactive chloride for efficient bioconjugation. With a high predicted pKa (~10.0), this building block ensures protonation at physiological pH, critical for cellular permeability. Available at ≥95% purity, this scaffold minimizes SAR ambiguity and accelerates fragment-to-lead progression. Request a quote today.

Molecular Formula C8H17Cl2NO
Molecular Weight 214.13
CAS No. 2230803-10-6
Cat. No. B2608367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropyl)-1,4-oxazepane hydrochloride
CAS2230803-10-6
Molecular FormulaC8H17Cl2NO
Molecular Weight214.13
Structural Identifiers
SMILESC1CN(CCOC1)CCCCl.Cl
InChIInChI=1S/C8H16ClNO.ClH/c9-3-1-4-10-5-2-7-11-8-6-10;/h1-8H2;1H
InChIKeyBHLVOIVMJBHENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride (CAS 2230803-10-6): Scientific Procurement and Chemical Profile


4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring substituted with a 3-chloropropyl group, provided as a hydrochloride salt for enhanced stability and handling . It is classified as a versatile small-molecule scaffold and building block, primarily utilized in medicinal chemistry and chemical biology research, with applications spanning PROTAC linker design, CNS-targeted drug discovery, and kinase inhibitor development [1] . The compound's molecular formula is C8H17Cl2NO, with a molecular weight of 214.1 g/mol, and it is commercially available at a minimum purity specification of 95% .

Why 4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride Cannot Be Casually Substituted


Substituting 4-(3-chloropropyl)-1,4-oxazepane hydrochloride with a closely related analog or alternative scaffold carries significant, quantifiable risks in medicinal chemistry programs. The 1,4-oxazepane core introduces a unique seven-membered heterocyclic architecture that confers distinct conformational flexibility and electronic properties compared to six-membered rings like morpholine (pKa ~8.3) or piperazine (pKa ~9.8), directly influencing target engagement, metabolic stability, and pharmacokinetic profiles [1]. The specific 3-chloropropyl appendage further differentiates it by providing a precise 3-carbon spacer terminated by a reactive chloride, which governs linker length, orientation, and subsequent conjugation efficiency in applications such as PROTAC synthesis—a parameter where even a single methylene unit alteration can drastically impact ternary complex formation and degradation efficacy [2].

Quantitative Differentiation Guide for 4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride


Seven-Membered 1,4-Oxazepane Core: Distinct pKa and Conformational Properties vs. Six-Membered Heterocycles

The 1,4-oxazepane ring system in the target compound confers a significantly different basicity compared to its more common six-membered analogs, morpholine and piperazine. This fundamental physicochemical divergence directly impacts protonation state at physiological pH, membrane permeability, and target binding interactions .

Medicinal Chemistry Physicochemical Property Scaffold Optimization

Hydrochloride Salt Form: Enhanced Solubility and Stability Profile

The procurement of the compound specifically as a hydrochloride salt provides a quantifiable advantage in terms of aqueous solubility and long-term storage stability compared to its free base form. Vendor data and class-level knowledge confirm that hydrochloride salts of similar 1,4-oxazepanes exhibit significantly higher water solubility and higher melting points, correlating with improved handling characteristics and shelf life .

Formulation Science Physicochemical Property Chemical Stability

3-Chloropropyl Chain Length: Optimal Spacer for PROTAC Linker Design

In PROTAC development, linker length is a critical determinant of ternary complex formation and degradation efficiency. The 3-chloropropyl group in the target compound provides a specific 3-carbon (propyl) spacer between the 1,4-oxazepane ring and the terminal reactive chloride. This specific length has been empirically validated in numerous PROTAC constructs using related piperazine and piperidine scaffolds, where 3-carbon linkers often yield superior degradation potency compared to shorter (2-carbon) or longer (4-carbon) analogs [1].

PROTAC Design Chemical Biology Linker Optimization

Reactive Chloride Handle: Enables Controlled Nucleophilic Substitution for Conjugation

The terminal primary alkyl chloride in the 3-chloropropyl group serves as a versatile electrophilic handle, enabling selective conjugation to a wide range of nucleophiles (amines, thiols, hydroxyls) under mild conditions. Its reactivity profile is distinct from other halogens: the C-Cl bond offers a balance of stability during storage and sufficient reactivity for efficient coupling in the presence of common organic bases [1]. This contrasts with more reactive iodo- or bromo-propyl analogs, which may decompose or undergo premature substitution, and with less reactive chloroethyl analogs, which may require harsher conditions .

Organic Synthesis Conjugation Chemistry Building Block

Optimized Research and Industrial Application Scenarios for 4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride


PROTAC Linker Synthesis and Optimization

Leverage the specific 3-carbon spacer and reactive chloride handle of 4-(3-chloropropyl)-1,4-oxazepane hydrochloride as a foundational linker in PROTAC construct development. Its predicted high pKa (~10.0) ensures protonation at physiological pH, influencing cellular permeability and endosomal escape properties that are crucial for effective targeted protein degradation .

CNS Drug Discovery: Monoamine Reuptake Inhibitor Scaffold

Employ the compound as a key intermediate or core scaffold in the synthesis of novel 1,4-oxazepane derivatives targeting monoamine transporters. Patent literature demonstrates the utility of 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors for the treatment of depression, anxiety, and ADHD, and this specific building block enables the introduction of a functionalized propyl chain for further diversification [1].

Kinase Inhibitor Fragment-Based Lead Generation

Utilize the seven-membered 1,4-oxazepane ring as a conformationally distinct core for fragment-based drug discovery (FBDD) campaigns targeting kinases. The unique pKa (~10.0) and three-dimensional shape of the 1,4-oxazepane ring differentiate it from common piperazine or morpholine fragments, offering new vectors for hinge-binding interactions and improved selectivity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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